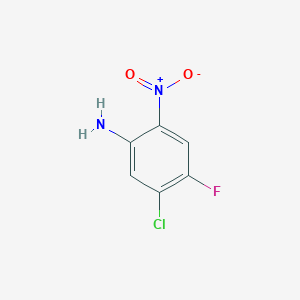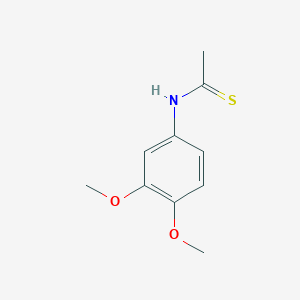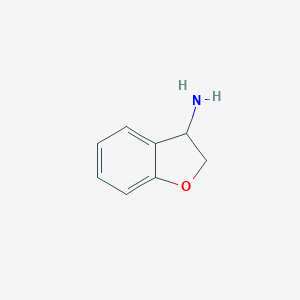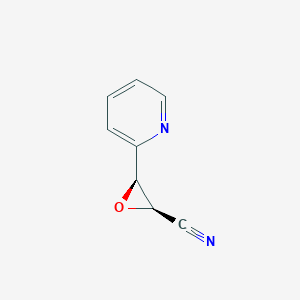![molecular formula C9H12FNO2 B011812 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol CAS No. 103439-04-9](/img/structure/B11812.png)
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol, also known as 2FMA, is a synthetic compound that belongs to the phenethylamine class. It is a research chemical that has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol has been used in scientific research as a tool for studying the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines, but with a lower potential for abuse. Researchers have used 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol to study the effects of stimulants on cognitive function, memory, and attention.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and attention.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol include increased heart rate and blood pressure, decreased appetite, and increased alertness and concentration. It has also been found to enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol in lab experiments is its lower potential for abuse compared to other stimulants. This makes it a safer option for researchers to use in studies involving human subjects. However, one limitation is that there is limited research on the long-term effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol on the brain and body.
Zukünftige Richtungen
There are several future directions for research involving 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Researchers are also interested in studying its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol on the brain and body.
In conclusion, 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is a synthetic compound that has potential applications in scientific research. Its synthesis method involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent. It has been used in studies involving the central nervous system and has been found to have similar effects to other stimulants. Its mechanism of action is believed to involve increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research involving 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol.
Synthesemethoden
The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent such as iron powder. The resulting compound is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
103439-04-9 |
|---|---|
Produktname |
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
Molekularformel |
C9H12FNO2 |
Molekulargewicht |
185.2 g/mol |
IUPAC-Name |
2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12FNO2/c1-11-5-8(13)6-3-2-4-7(12)9(6)10/h2-4,8,11-13H,5H2,1H3 |
InChI-Schlüssel |
KFHINOFEYCZOKN-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O |
Kanonische SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O |
Synonyme |
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



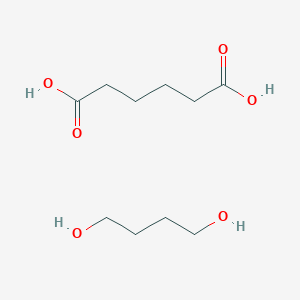



![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
